6,6-Di-O-maltosyl-beta-cyclodextrin is a modified cyclodextrin derived from beta-cyclodextrin through the enzymatic addition of maltose units. Cyclodextrins are cyclic oligosaccharides formed from glucose monomers, known for their ability to form inclusion complexes with various guest molecules, enhancing solubility and stability. The specific compound 6,6-Di-O-maltosyl-beta-cyclodextrin exhibits unique properties that make it valuable in various scientific applications, particularly in the pharmaceutical and food industries.
This compound is synthesized enzymatically from beta-cyclodextrin using specific glycosyltransferases. The enzyme Trehalose-6-phosphate synthase from Sulfolobus solfataricus has been identified as effective in catalyzing the transglycosylation reaction necessary for its formation. The process typically involves maltosyl-beta-cyclodextrin as a substrate, which undergoes transglycosylation to yield 6,6-Di-O-maltosyl-beta-cyclodextrin .
6,6-Di-O-maltosyl-beta-cyclodextrin is classified as a glycoside and a cyclodextrin derivative. It belongs to a group of modified cyclodextrins that possess enhanced solubility and biocompatibility compared to their parent compounds. This classification highlights its potential for use in various applications where improved solubility and complexation properties are desired.
The synthesis of 6,6-Di-O-maltosyl-beta-cyclodextrin is primarily achieved through an enzymatic process involving transglycosylation reactions. The key steps include:
The molecular structure of 6,6-Di-O-maltosyl-beta-cyclodextrin consists of a beta-cyclodextrin core with two maltose units attached via alpha-1,6-glycosidic linkages at positions 6 of the glucose residues. This modification alters the cavity size and chemical properties of the cyclodextrin, enabling it to form inclusion complexes with a variety of guest molecules.
The primary reaction involved in the synthesis of 6,6-Di-O-maltosyl-beta-cyclodextrin is transglycosylation:
The mechanism by which 6,6-Di-O-maltosyl-beta-cyclodextrin functions involves its ability to form inclusion complexes with various hydrophobic compounds. This property enhances solubility and bioavailability:
Studies have demonstrated that 6,6-Di-O-maltosyl-beta-cyclodextrin can significantly enhance the solubility of poorly soluble drugs when used in formulations .
The primary applications of 6,6-Di-O-maltosyl-beta-cyclodextrin include:
The enzymatic synthesis of 6,6'-di-O-maltosyl-β-cyclodextrin ((G₂)₂-β-CD) is achieved through a highly specific transglycosylation reaction catalyzed by TreX, a thermostable debranching enzyme isolated from the archaeon Sulfolobus solfataricus P2. This enzyme exclusively recognizes maltosyl-β-cyclodextrin (G₂-β-CD) as a substrate, demonstrating no activity toward glucosyl-β-CD or linear maltooligosaccharides smaller than DP2 (degree of polymerization 2). TreX cleaves the α-1,6-glycosidic linkage of one G₂-β-CD molecule and transfers the maltosyl residue to the C6-hydroxyl position of a second G₂-β-CD acceptor molecule. This results in the formation of di-O-α-maltosyl-β-cyclodextrin with branch points at the 6¹,6³- or 6¹,6⁴-positions [1] [4] [5].
Crucially, radiolabeling studies using [¹⁴C]-maltose confirmed that the reaction proceeds exclusively via intermolecular transglycosylation rather than condensation. When incubated with [¹⁴C]-maltose and unlabeled G₂-β-CD, TreX produced no radiolabeled (G₂)₂-β-CD, eliminating the possibility of direct maltose incorporation into the product. The reaction exhibits optimal activity at 70°C and pH 5.5 (50 mM sodium acetate buffer), leveraging the enzyme’s thermostability for efficient conversion [1] [5].
Table 1: Key Characteristics of TreX-Catalyzed Synthesis of (G₂)₂-β-CD
Parameter | Value/Condition | Significance |
---|---|---|
Substrate Specificity | G₂-β-CD (DP ≥ 2) | No activity on glucosyl-β-CD or shorter chains |
Reaction Mechanism | Intermolecular transglycosylation | Confirmed via [¹⁴C]-maltose exclusion assay |
Optimal Temperature | 70°C | Exploits thermostability of archaeal enzyme |
Optimal pH | 5.5 (sodium acetate buffer) | Maximizes enzymatic activity |
Primary Linkage Formed | α-1,6-glucosidic bond | Verified by MALDI-TOF/MS and enzymatic hydrolysis |
Achieving high regioselectivity (6¹,6³- and 6¹,6⁴-isomers) and yield in (G₂)₂-β-CD synthesis requires precise control of reaction parameters. A critical finding is the mixed-type inhibition of TreX by β-cyclodextrin (Kᵢ = 55.6 μmol/mL). β-CD competes with G₂-β-CD for the enzyme’s active site, reducing transglycosylation efficiency. Consequently, synthesis is significantly optimized by eliminating free β-CD from the reaction mixture. Using purified G₂-β-CD as the sole substrate enhances (G₂)₂-β-CD yields by minimizing competitive inhibition and shifting the reaction equilibrium toward the desired di-substituted product [1] [4].
Substrate concentration ratios further influence regioselectivity. A 10% (w/v) maltose and 2% (w/v) β-CD initial mixture primarily generates mono-substituted G₂-β-CD within 24 hours. Extended incubation (beyond 72 hours) facilitates the second transglycosylation step, yielding (G₂)₂-β-CD. HPLC analysis confirms the predominant formation of the 6¹,6³- and 6¹,6⁴-isomers, distinguishable by their retention times. Kinetic studies reveal that maintaining a G₂-β-CD concentration above 5% (w/v) is essential for driving the transglycosylation reaction toward di-substitution without significant hydrolytic byproduct formation [1] [5].
The structural and functional differences between 6-O-α-maltosyl-β-cyclodextrin (G₂-β-CD) and di-O-α-maltosyl-β-cyclodextrin ((G₂)₂-β-CD) significantly impact their physicochemical behavior and biological interactions. Structurally, (G₂)₂-β-CD (MW: 1621.3 g/mol) possesses two maltosyl extensions attached via α-1,6-linkages, typically at the 6¹ and 6³/6⁴ positions, whereas G₂-β-CD (MW: 1459.3 g/mol) has a single maltose unit. This doubling of glycosidic branches profoundly alters cholesterol complexation dynamics. Solubility analyses reveal that (G₂)₂-β-CD forms higher-order inclusion complexes (Aᴘ-type phase solubility diagrams) with cholesterol, exhibiting exponential solubility increases with concentration. In contrast, G₂-β-CD typically forms 1:1 complexes (Aʟ-type diagrams) [3] [9].
Functionally, (G₂)₂-β-CD demonstrates superior efficacy in restoring lipid homeostasis in cellular models of Niemann-Pick Type C disease. In Npc1-deficient cells, (G₂)₂-β-CD reduces lysosomal free cholesterol accumulation 2.3-fold more effectively than equimolar G₂-β-CD. It also uniquely enhances the synthesis of esterified cholesterols (ECs) and long-chain fatty acids (LCFAs) by facilitating cholesterol mobilization from lysosomes to the endoplasmic reticulum. 2D-ROESY NMR confirms that cholesterol protons (H4, H7, H12, H18, H19, H21, H26, H27) exhibit strong intermolecular correlations with H3/H5 protons of the β-CD cavity in (G₂)₂-β-CD, indicating deeper guest inclusion compared to mono-substituted analogs [3] [8] [9].
Table 3: Comparative Properties of G₂-β-CD and (G₂)₂-β-CD
Property | G₂-β-CD (Mono-Substituted) | (G₂)₂-β-CD (Di-Substituted) |
---|---|---|
Molecular Weight | 1,459.3 g/mol | 1,621.3 g/mol |
Cholesterol Solubility Profile | Aʟ-type (linear increase) | Aᴘ-type (exponential increase) |
NMR Interaction Sites | H3/H5 protons of β-CD | H3/H5 protons + maltosyl proximity |
Lysosomal Cholesterol Reduction (in vitro) | ~40% (at 1 mM) | ~90% (at 1 mM) |
EC/LCFA Synthesis Rescue | Moderate | Strong |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9